molecular formula C11H12N2O4 B8106830 4-Nitrophenyl cyclobutylcarbamate

4-Nitrophenyl cyclobutylcarbamate

Cat. No.: B8106830
M. Wt: 236.22 g/mol
InChI Key: FXHRXRLXNROVCL-UHFFFAOYSA-N
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Description

4-Nitrophenyl cyclobutylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a nitrophenyl group attached to a cyclobutylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Nitrophenyl cyclobutylcarbamate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 4-nitrophenyl chloroformate with cyclobutylamine in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF). The reaction is typically carried out at temperatures ranging from 10°C to 40°C with constant stirring for 1-2 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis method. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl cyclobutylcarbamate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The nitrophenyl group can be displaced by nucleophiles.

    Reduction: The nitro group can be reduced to an amino group using reducing agents.

    Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base.

    Reduction: Common reducing agents include hydrogen gas with a catalyst, or metal hydrides like sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions are used to cleave the carbamate bond.

Major Products Formed

    Nucleophilic Substitution: Substituted carbamates.

    Reduction: 4-Aminophenyl cyclobutylcarbamate.

    Hydrolysis: Cyclobutylamine and 4-nitrophenol.

Scientific Research Applications

4-Nitrophenyl cyclobutylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-nitrophenyl cyclobutylcarbamate involves its interaction with specific molecular targets. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The nitrophenyl group can also participate in redox reactions, influencing the compound’s overall reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitrophenyl cyclopropylcarbamate
  • 4-Nitrophenyl methylcarbamate
  • 4-Nitrophenyl ethylcarbamate

Uniqueness

4-Nitrophenyl cyclobutylcarbamate is unique due to its cyclobutyl moiety, which imparts distinct steric and electronic properties compared to other carbamates. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

(4-nitrophenyl) N-cyclobutylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c14-11(12-8-2-1-3-8)17-10-6-4-9(5-7-10)13(15)16/h4-8H,1-3H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHRXRLXNROVCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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